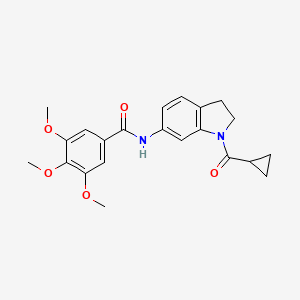

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide

Description

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked to an indoline scaffold modified with a cyclopropanecarbonyl group at the N1 position. The cyclopropane ring in this compound may enhance metabolic stability and influence steric interactions compared to similar derivatives with bulkier or more polar substituents.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(25)23-16-7-6-13-8-9-24(17(13)12-16)22(26)14-4-5-14/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVHFPJSMHOVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

The compound features an indoline moiety linked to a cyclopropanecarbonyl group and a trimethoxybenzamide structure, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Key mechanisms include:

- Receptor Binding : The compound may interact with various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and neuroprotection .

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Antioxidant Activity : The presence of methoxy groups in the benzamide structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Anticancer Properties

Several studies have evaluated the anticancer potential of indoline derivatives and related compounds, noting their ability to induce apoptosis in cancer cells. For instance:

- A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented:

- Research indicates that these compounds can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB signaling .

Neuroprotective Effects

Evidence suggests that compounds with similar structures may provide neuroprotective benefits:

- They have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anti-cancer activity of indoline derivatives; showed significant inhibition of tumor growth in vitro. |

| Study 2 | Investigated anti-inflammatory effects; demonstrated reduced cytokine levels in animal models. |

| Study 3 | Assessed neuroprotective properties; indicated improved survival rates of neuronal cells under oxidative stress conditions. |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide, highlighting differences in substituents, physicochemical properties, and bioactivity:

Abbreviations : TMBz = trimethoxybenzamide; TMP = trimethoxyphenyl.

Structural and Functional Insights

Core Modifications: The 3,4,5-trimethoxybenzamide group is a conserved feature across analogs, likely contributing to DNA intercalation or tubulin-binding activity . Indoline vs.

Substituent Effects :

- Cyclopropanecarbonyl vs. Aroyl Groups : The cyclopropane ring introduces steric strain and lipophilicity, which may improve metabolic stability compared to bulkier aroyl groups (e.g., naphthyl or chlorophenyl) .

- Hydrazine Linkers : Compounds with hydrazine linkages (e.g., 6a, 5d) exhibit enhanced antiproliferative activity, possibly due to hydrogen-bonding interactions with biological targets .

Physicochemical Properties :

- Melting points correlate with substituent polarity; for example, the hydroxylated analog 5d (258–260°C) has a higher melting point than the methylbenzyl derivative 5a (175–177°C) .

- The target compound’s cyclopropane group may lower solubility compared to furan-containing analogs, necessitating formulation adjustments for bioavailability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.